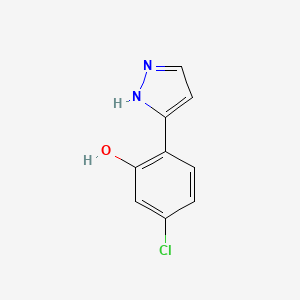

5-Chloro-2-(1H-pyrazol-5-yl)phenol

説明

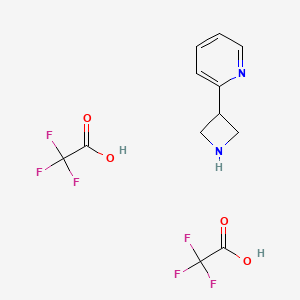

5-Chloro-2-(1H-pyrazol-5-yl)phenol is an organic compound with the empirical formula C9H7ClN2O and a molecular weight of 194.62 . It is a member of the pyrazole class of compounds, which are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions.

Synthesis Analysis

The synthesis of arylpyrazoles, including this compound, has been reported in the literature . They were prepared by the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC1=CC(Cl)=CC=C1C2=CC=NN2 . This indicates that the molecule contains a phenol group (OC1=CC=CC=C1) attached to a 5-chloro-2-pyrazolyl group (C2=CC=NN2).Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that pyrazole compounds can participate in a variety of chemical reactions due to their unique structure .Physical and Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用

Antifungal Activities

The compound has been explored for its antifungal properties. Specifically, derivatives such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols have shown promising antifungal abilities against various phytopathogenic fungi. For example, certain derivatives exhibited significant antifungal capabilities against Colletotrichum gloeosporioides, highlighting the potential of 5-Chloro-2-(1H-pyrazol-5-yl)phenol derivatives in agricultural and pharmaceutical applications (Zhang et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical studies on derivatives of this compound have provided insights into their molecular structure and potential biological effects. These computational studies help in understanding the interaction mechanisms of these compounds with biological targets, thereby aiding in the design of new therapeutic agents with improved efficacy (Viji et al., 2020).

Synthesis and Characterization of Novel Derivatives

The versatility of this compound allows for the synthesis of a wide range of novel derivatives with potential applications in various fields. Studies have shown the successful synthesis and characterization of new compounds, providing a foundation for further exploration of their pharmacological and material science applications (Ashok et al., 2016).

Coordination Behavior and Reactivity in Metal Complexes

Research on the coordination behavior and reactivity of phenol-substituted bis(pyrazolyl)methane ligands, including those related to this compound, has contributed to the development of new metal complexes. These complexes have applications in catalysis, material science, and as sensors for detecting various substances, demonstrating the compound's utility beyond pharmaceuticals (Strianese et al., 2011).

Corrosion Inhibition

Derivatives of this compound have shown potential as corrosion inhibitors, which is critical for extending the lifespan of metals in various industrial applications. Studies have highlighted their effectiveness in protecting mild steel against corrosion, showcasing the compound's versatility and potential in industrial maintenance (Lgaz et al., 2020).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

特性

IUPAC Name |

5-chloro-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYKZADXHCJVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00765965 | |

| Record name | 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00765965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114485-99-3 | |

| Record name | 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00765965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)

![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)

![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)